L-Cysteinyl-L-glutamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

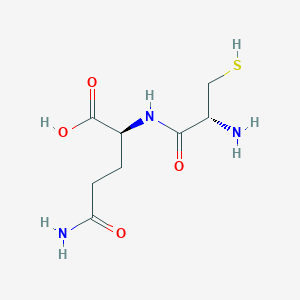

L-Cysteinyl-L-glutamine is a dipeptide composed of the amino acids L-cysteine and L-glutamine This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Cysteinyl-L-glutamine can be synthesized through a series of chemical reactions involving the coupling of L-cysteine and L-glutamine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of L-glutamine and the carboxyl group of L-cysteine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing the metabolic pathways involved in the synthesis of L-cysteine and L-glutamine. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

L-Cysteinyl-L-glutamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfide bonds, leading to the formation of dimers or higher-order structures.

Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The amino and carboxyl groups of this compound can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like DTT. The reactions are typically carried out under mild conditions to prevent degradation of the dipeptide.

Major Products Formed

The major products formed from the reactions of this compound include disulfide-linked dimers, reduced thiol forms, and substituted derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

L-Cysteinyl-L-glutamine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide bond formation and stability. Researchers also investigate its reactivity and interactions with other molecules.

Biology: this compound is studied for its role in cellular processes, including protein synthesis and regulation of redox states. It is also used in studies related to oxidative stress and antioxidant defense mechanisms.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antioxidant and in the treatment of diseases related to oxidative stress and inflammation.

Industry: this compound is used in the production of pharmaceuticals, cosmetics, and food additives due to its beneficial properties.

Wirkmechanismus

The mechanism of action of L-Cysteinyl-L-glutamine involves its ability to modulate redox states and participate in antioxidant defense. The thiol group of the cysteine moiety can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, this compound can interact with various enzymes and proteins, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

L-Cysteinyl-L-glutamine can be compared with other similar compounds such as L-glutathione (γ-L-glutamyl-L-cysteinyl-glycine) and L-cysteinyl-glycine.

L-glutathione: This tripeptide is a well-known antioxidant and plays a crucial role in cellular redox homeostasis. While L-glutathione contains an additional glycine residue, this compound lacks this component, which may influence its reactivity and stability.

L-cysteinyl-glycine: This dipeptide is another antioxidant compound that shares similarities with this compound. the presence of glycine instead of glutamine may result in different biochemical properties and applications.

Eigenschaften

CAS-Nummer |

629653-15-2 |

|---|---|

Molekularformel |

C8H15N3O4S |

Molekulargewicht |

249.29 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C8H15N3O4S/c9-4(3-16)7(13)11-5(8(14)15)1-2-6(10)12/h4-5,16H,1-3,9H2,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 |

InChI-Schlüssel |

YHDXIZKDOIWPBW-WHFBIAKZSA-N |

Isomerische SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

Kanonische SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)

![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)

![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)

![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)

![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)